Stannane, chlorotrioctadecyl-
Description
Stannane, chlorotrioctadecyl- (hypothetical structure: (C₁₈H₃₇)₃SnCl) is an organotin compound characterized by three octadecyl (C₁₈) chains bonded to a central tin atom, with a chlorine atom completing the tetrahedral coordination. Organotin compounds are widely used in industrial applications, including as stabilizers in plastics, biocides, and catalysts.
Properties
CAS No. |
140176-10-9 |
|---|---|
Molecular Formula |
C54H111ClSn |
Molecular Weight |
914.6 g/mol |
IUPAC Name |
chloro(trioctadecyl)stannane |
InChI |
InChI=1S/3C18H37.ClH.Sn/c3*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h3*1,3-18H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
IYRGSJHPIMVHGN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Triethyltin Chloride (Stannane, Chlorotriethyl)
- CAS No.: 994-31-0
- Formula : C₆H₁₅ClSn
- Molecular Weight : 241.35 g/mol
- Substituents : Three ethyl (C₂H₅) groups.
- Properties :
- Higher volatility compared to octadecyl derivatives due to shorter alkyl chains.
- Water-insoluble but soluble in organic solvents.
- Uses : Historically used as a biocide and in organic synthesis.
- Toxicity: Known neurotoxin; restricted in many jurisdictions due to environmental and health risks .
Triphenyltin Hydroxide (Hydroxytriphenylstannane)
Cyhexatin (Tricyclohexylhydroxystannane)
Perfluorinated Stannanes
- Example : Stannane, bromotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- (CAS 175354-31-1) .
- Substituents : Fluorinated alkyl chains.
- Properties :
- Extremely hydrophobic and chemically inert due to C-F bonds.
- Contrast with chlorotrioctadecylstannane, which has hydrocarbon chains with lower thermal stability and higher reactivity.
Data Table: Key Properties of Selected Organotin Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Water Solubility | Vapor Pressure | Key Uses |
|---|---|---|---|---|---|---|---|
| Chlorotrioctadecylstannane* | N/A | C₅₄H₁₁₁ClSn | ~934.5 (hypothetical) | 3 octadecyl groups | Insoluble | Very low | Plastic stabilizers |
| Triethyltin Chloride | 994-31-0 | C₆H₁₅ClSn | 241.35 | 3 ethyl groups | Insoluble | Moderate | Biocides, synthesis |
| Triphenyltin Hydroxide | 76-87-9 | C₁₈H₁₆OSn | 367.04 | 3 phenyl groups | Insoluble | 0 mm Hg | Fungicides |
| Cyhexatin | 13121-70-5 | C₁₈H₃₄OSn | 385.18 | 3 cyclohexyl groups | Low | Low | Acaricides |
*Hypothetical data inferred from structural analogs.
Key Findings from Research
- Substituent Effects :
- Alkyl vs. Aromatic Groups : Longer alkyl chains (e.g., octadecyl) increase molecular weight and lipophilicity, reducing bioavailability compared to phenyl or cyclohexyl derivatives .
- Fluorinated Chains : Perfluorinated stannanes exhibit unique stability and environmental persistence, unlike hydrocarbon-based analogs .
- Toxicity Trends: Smaller organotins (e.g., triethyltin) are more acutely toxic, while larger derivatives (e.g., octadecyl) may accumulate in fatty tissues but exhibit slower degradation .
- Regulatory Status: Most triorganotins are restricted under the Rotterdam Convention due to ecotoxicity, though specific regulations depend on substituents .
Q & A
Q. What safety protocols are essential for handling chlorotrioctadecylstannane given its toxicity?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Refer to SDS guidelines for organotin compounds (e.g., tributylstannane: LD50 = 10–100 mg/kg). Implement emergency protocols for HCl exposure, including neutralization kits and eyewash stations .
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